
Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by its unique structure, which includes a dioxolane ring attached to a pentyl group and a prop-2-enoate moiety. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and is carried out under reflux conditions. The resulting dioxolane is then esterified with methanol in the presence of a strong acid, such as sulfuric acid, to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters.
科学的研究の応用
Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and as a solvent in various industrial processes
作用機序
The mechanism of action of Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations. The ester moiety can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound used as a solvent and in polymer production.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol: Used in the study of biomolecule-ligand complexes.
2-(2-Methyl-1,3-dioxolan-2-yl)-2-propanol: Applied in the synthesis of antitumor agents.
Uniqueness
Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate is unique due to its combination of a dioxolane ring with a pentyl group and a prop-2-enoate moiety. This structure imparts specific chemical properties that make it valuable in various research and industrial applications.
特性
CAS番号 |
112329-11-0 |
|---|---|
分子式 |
C12H20O4 |
分子量 |
228.28 g/mol |
IUPAC名 |
methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C12H20O4/c1-3-4-5-7-12(15-9-10-16-12)8-6-11(13)14-2/h6,8H,3-5,7,9-10H2,1-2H3 |
InChIキー |
FAVJPLBQJLIPEU-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1(OCCO1)C=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


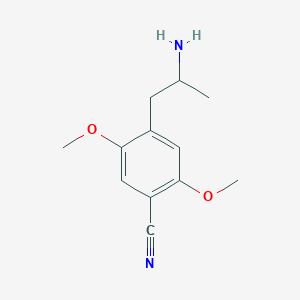
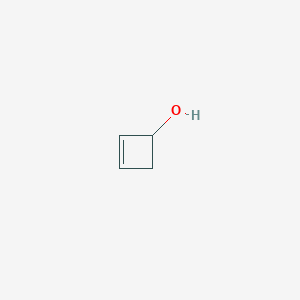

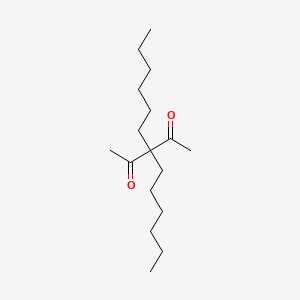

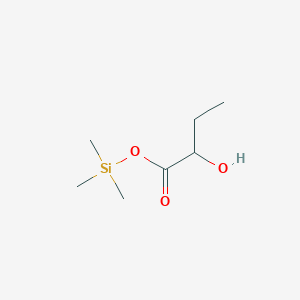
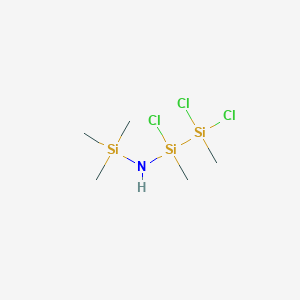
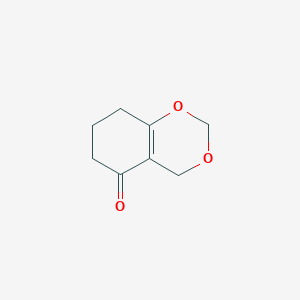
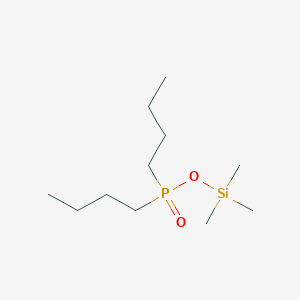
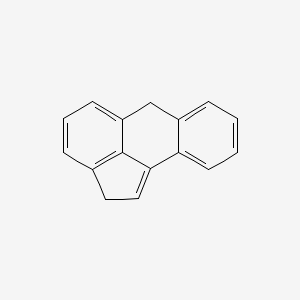
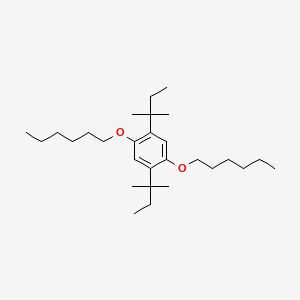
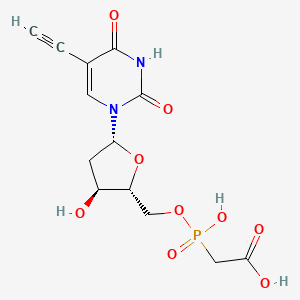
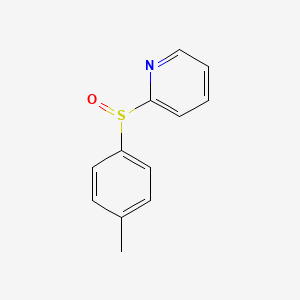
![3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile](/img/structure/B14303675.png)
